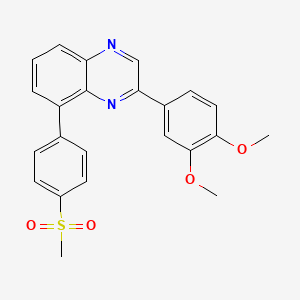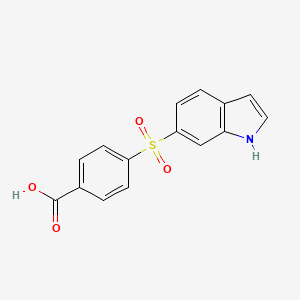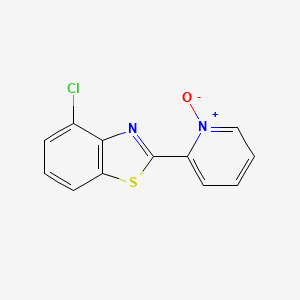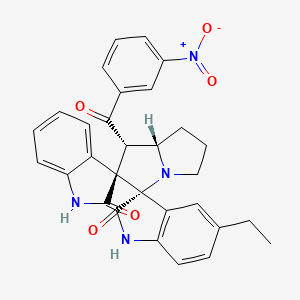![molecular formula C19H16N4 B12633192 N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine CAS No. 919787-06-7](/img/structure/B12633192.png)
N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine is an organic compound belonging to the class of imidazo[1,5-a]pyrazines. These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring
Preparation Methods
The synthesis of N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine can be achieved through several synthetic routes. One common method involves the use of one-pot Groebke–Blackburn–Bienayme multicomponent reactions . This method allows for the efficient construction of the imidazo[1,5-a]pyrazine core by combining multiple reactants in a single reaction vessel. The reaction conditions typically involve the use of a suitable solvent, such as methanol, and a catalytic amount of acetic acid .
Chemical Reactions Analysis
N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, it has been identified as a potent inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair . This makes it a promising candidate for enhancing the efficacy of anticancer drugs that target DNA topoisomerases. Additionally, this compound has shown potential as an acetylcholinesterase inhibitor, which could be valuable in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as a TDP1 inhibitor, it binds to the catalytic site of the enzyme, blocking its activity and preventing the repair of DNA damage induced by topoisomerase inhibitors . This enhances the cytotoxic effects of these anticancer drugs. In the case of acetylcholinesterase inhibition, the compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, leading to a reduction in acetylcholine breakdown and improved neurotransmission .
Comparison with Similar Compounds
N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine can be compared with other similar compounds, such as N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine . While both compounds belong to the same class of imidazo[1,5-a]pyrazines, they differ in their substituent groups, which can influence their biological activities and chemical properties. The unique structure of this compound, particularly the presence of the N-methyl group, contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
919787-06-7 |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-N,5-diphenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-22(16-10-6-3-7-11-16)19-18-12-20-14-23(18)17(13-21-19)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
JIOCNTCFMLSAGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(N3C2=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)
![1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)

![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)


![3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine](/img/structure/B12633167.png)


![4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid](/img/structure/B12633181.png)
![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)


![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)
